

Commercial Suppliers of Cholesterol-¹⁸O for Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesterol-18O

Cat. No.: B1140770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cholesterol-¹⁸O, its applications in research, and detailed methodologies for its use. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development who are utilizing stable isotope-labeled compounds to trace and quantify cholesterol metabolism and transport.

Introduction to Cholesterol-¹⁸O

Cholesterol-¹⁸O is a stable isotope-labeled version of cholesterol where the oxygen atom in the hydroxyl group at the C3 position is replaced with the heavy isotope ¹⁸O. This isotopic labeling provides a powerful tool for researchers to trace the fate of the cholesterol molecule in various biological systems without the need for radioactive tracers. The mass shift of +2 Daltons allows for the sensitive and specific detection and quantification of Cholesterol-¹⁸O and its metabolites by mass spectrometry.

Commercial Availability and Specifications

The availability of high-quality, isotopically enriched Cholesterol-¹⁸O is crucial for reliable experimental outcomes. Below is a summary of commercial suppliers and their product specifications.

Supplier	Product Name	CAS Number	Product Code	Isotopic Purity	Chemical Purity	Available Quantities
MedChem Express	Cholesterol - ¹⁸ O	59613-51-3	HY-N0322S8	Not explicitly stated, inquire for details.	Not explicitly stated, inquire for details.	1 mg, 5 mg (request quote)
LGC Standards	Cholesterol - ¹⁸ O	59613-51-3	CDN-W-6988-0.01G	95 atom % ¹⁸ O	min 98%	0.01 g, 0.05 g

Note: It is highly recommended to obtain the certificate of analysis (CoA) from the supplier for lot-specific data on isotopic enrichment and chemical purity before commencing any experiment.

Applications in Research

The ¹⁸O label on the hydroxyl group of cholesterol makes it a valuable tracer for studying a variety of biological processes.

Steroidogenesis

Cholesterol is the precursor to all steroid hormones. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme CYP11A1 (also known as P450scc) in the mitochondria.^{[1][2][3][4][5]} This enzymatic reaction involves the modification of the cholesterol side chain, and the ¹⁸O-labeled hydroxyl group can be tracked through the subsequent enzymatic steps of steroid hormone synthesis. This allows for the detailed investigation of steroidogenic pathways and the effects of potential drug candidates on hormone production.

Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.^{[6][7][8][9]} High-density lipoprotein (HDL) plays a central role in this pathway. Cholesterol-¹⁸O can be used to label cholesterol in cells,

such as macrophages, to study its efflux to HDL and subsequent transport. By using mass spectrometry, researchers can quantify the movement of ¹⁸O-labeled cholesterol, providing insights into the efficiency of RCT and the effects of therapeutic interventions.

Important Consideration for In Vivo Studies: A study has indicated that Cholesterol-¹⁸O may not be a suitable tracer for in vivo cholesterol metabolism studies in humans that rely on fecal sterol recovery. This is due to the potential for the ¹⁸O label to be lost through exchange with water during bacterial metabolism in the gut. Therefore, for such studies, other isotopically labeled forms of cholesterol (e.g., ¹³C or deuterium-labeled) may be more appropriate.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.

In Vitro Cholesterol Efflux Assay using Cholesterol-¹⁸O and Mass Spectrometry

This protocol is adapted from established methods for measuring cholesterol efflux using stable isotope-labeled cholesterol.[10][11][12]

a. Cell Culture and Labeling:

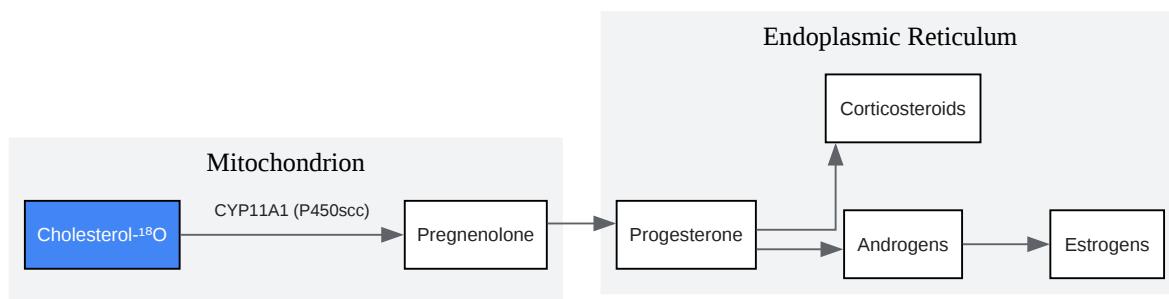
- Plate cells (e.g., macrophages like J774 or primary cells) in appropriate culture plates and grow to desired confluence.
- Prepare a stock solution of Cholesterol-¹⁸O in a suitable solvent (e.g., ethanol).
- Complex the Cholesterol-¹⁸O with a carrier molecule like methyl-β-cyclodextrin to enhance its solubility and delivery to the cells.
- Remove the culture medium and replace it with a labeling medium containing the Cholesterol-¹⁸O complex.
- Incubate the cells for a sufficient time (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular cholesterol pools.

b. Equilibration:

- After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.
- Incubate the cells in a serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate among the different intracellular cholesterol pools.

c. Cholesterol Efflux:

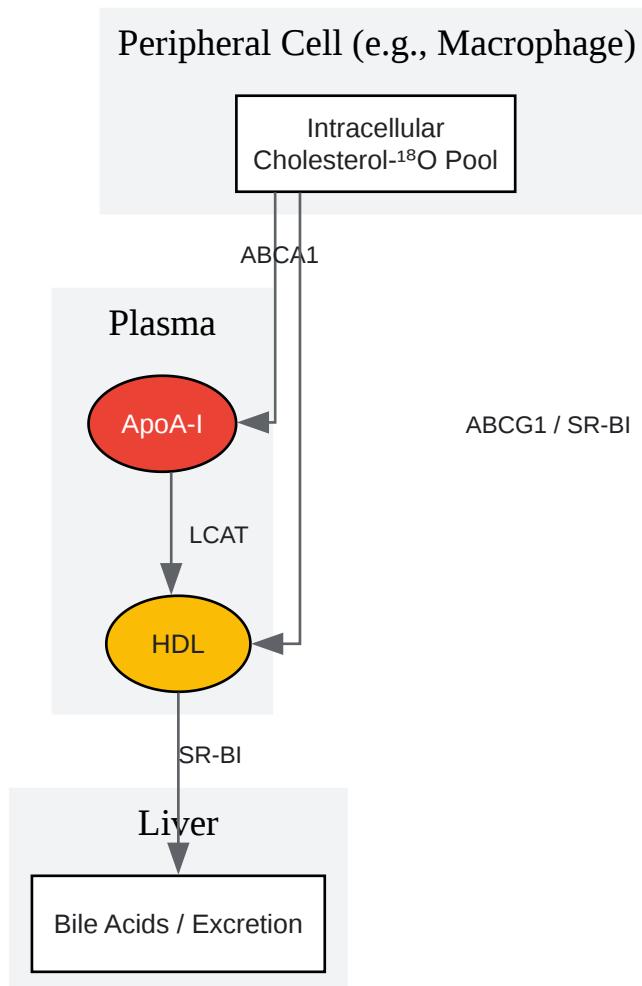
- Prepare the cholesterol acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), in a serum-free medium.
- Remove the equilibration medium and add the medium containing the cholesterol acceptors to the cells.
- Incubate for a defined period (e.g., 4-6 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptors.
- Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of labeled cholesterol remaining.


d. Sample Preparation and Analysis by Mass Spectrometry:

- Extract lipids from both the collected medium and the cell lysates using a suitable method (e.g., Folch or Bligh-Dyer extraction).
- Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
- Quantify the amount of Cholesterol-¹⁸O in the medium and cell lysate by monitoring the specific mass-to-charge ratio (m/z) of the labeled cholesterol.
- Calculate the percentage of cholesterol efflux as: $(\text{amount of Cholesterol-}^{18}\text{O in the medium}) / (\text{amount of Cholesterol-}^{18}\text{O in the medium} + \text{amount of Cholesterol-}^{18}\text{O in the cell lysate}) \times 100\%.$

Visualizing Key Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the key pathways where Cholesterol-¹⁸O can be utilized as a tracer.


Steroidogenesis Pathway

[Click to download full resolution via product page](#)

Caption: Initial step of steroidogenesis showing the conversion of Cholesterol-¹⁸O.

Reverse Cholesterol Transport Pathway

[Click to download full resolution via product page](#)

Caption: Movement of Cholesterol-¹⁸O in the Reverse Cholesterol Transport pathway.

Conclusion

Cholesterol-¹⁸O is a valuable research tool for scientists and drug development professionals investigating cholesterol metabolism and transport. This guide provides a starting point for sourcing this stable isotope-labeled compound and designing experiments to trace its biological fate. By carefully considering the technical specifications of the commercially available Cholesterol-¹⁸O and adapting appropriate experimental protocols, researchers can gain significant insights into critical physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenesis [vivo.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Pregnenolone biosynthesis [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 10. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of Cholesterol-¹⁸O for Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1140770#commercial-suppliers-of-cholesterol-18o-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com